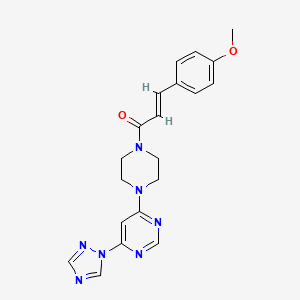

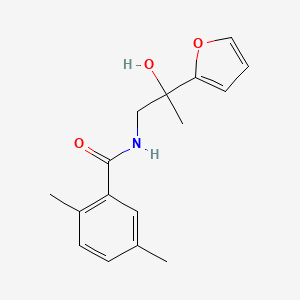

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also has a benzamide group, which consists of a benzene ring attached to an amide functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The amide group would have a planar structure due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The benzamide group in the compound could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and benzene rings could contribute to its aromaticity and potentially its solubility in organic solvents .Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the realm of medicinal chemistry, this compound has been explored for its antibacterial potential. Researchers have synthesized novel furan derivatives to combat microbial resistance, especially against gram-positive and gram-negative bacteria . Further investigations into its mechanism of action and specific targets could lead to the development of more effective and secure antimicrobial agents.

Medicinal Chemistry

The furan nucleus plays a crucial role in drug discovery. Medicinal chemists have been inspired by the therapeutic advantages of furan-containing compounds, including anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer properties . Understanding the structure-activity relationships of this compound can guide the design of innovative drugs for various diseases.

Vibrational Characterization

Experimental characterization of 2-acetyl-5-methylfuran (a derivative of furan) has been conducted using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques in different solvents . These studies provide insights into its molecular properties, electronic transitions, and vibrational behavior.

Fluorinated Derivatives

Exploring fluorinated furans and benzofurans opens up new avenues for drug design. For instance, the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate produces 2-fluorobenzofuran . Investigating the impact of fluorination on biological activity could yield valuable information.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . For instance, some furan-containing compounds have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The presence of the furan ring in a compound can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-6-7-12(2)13(9-11)15(18)17-10-16(3,19)14-5-4-8-20-14/h4-9,19H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBAOILNXDRNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)

![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)

![6-Methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2815897.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)

![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)